molecular formula C18H18N2O4S B3660675 3-({[(4-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

3-({[(4-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No.: B3660675
M. Wt: 358.4 g/mol
InChI Key: FVUVPQVONBJKOV-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. It contains an isopropoxybenzoyl group, a carbonothioyl group, and an amino group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isopropoxybenzoyl group, carbonothioyl group, and amino group would all contribute to the overall structure .


Chemical Reactions Analysis

Carboxylic acids and their derivatives can undergo a variety of chemical reactions. For instance, they can be converted into esters, acid chlorides, and anhydrides under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it might have certain solubility characteristics due to the presence of the polar carboxylic acid group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, it might interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s used, and how much is used .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicine or materials science .

Properties

IUPAC Name

3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-11(2)24-15-8-6-12(7-9-15)16(21)20-18(25)19-14-5-3-4-13(10-14)17(22)23/h3-11H,1-2H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUVPQVONBJKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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